Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester
Description
IUPAC Nomenclature Rules for Bicyclic Systems
Bicyclo[1.1.1]pentane derivatives follow IUPAC guidelines for bridged bicyclic systems. The parent structure is named using the prefix bicyclo-, followed by three numbers in descending order (enclosed in square brackets) indicating the carbon counts in each bridge excluding bridgehead atoms. For bicyclo[1.1.1]pentane, all three bridges contain one carbon each, resulting in the [1.1.1] designation. Substituents are numbered starting from a bridgehead atom, prioritizing the longest path to assign positions.
In the compound bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester , the core structure is bicyclo[1.1.1]pentane. The acetic acid group (-CH₂COOH) is esterified as a 1,1-dimethylethyl (tert-butyl) ester at position 1, while a formyl group (-CHO) occupies position 3. The full name reflects these substituents in order of decreasing priority (carboxylic acid derivative > aldehyde).
Table 1: Nomenclature Breakdown of this compound
| Component | Description | IUPAC Rule Reference |
|---|---|---|
| Parent structure | Bicyclo[1.1.1]pentane | |
| Substituent at C1 | Acetic acid (as 1,1-dimethylethyl ester) | |
| Substituent at C3 | Formyl group |
Bridgehead Substitution Patterns in Bicyclo[1.1.1]pentane Derivatives
Bridgehead substitutions in bicyclo[1.1.1]pentane derivatives are geometrically constrained due to the core’s rigidity. The 1- and 3-positions (bridgeheads) are the most synthetically accessible sites for functionalization. The tert-butyl ester at C1 and formyl group at C3 introduce steric and electronic effects that influence reactivity. For example, the tert-butyl ester’s bulk may hinder nucleophilic attack at the adjacent carbonyl, while the formyl group’s electron-withdrawing nature polarizes the C3 bridgehead.
Key Observations on Substitution Patterns :
Conformational Analysis of the Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane core exhibits exceptional rigidity due to its high strain energy (~65–68 kcal/mol). This strain arises from the three eclipsed ethano bridges, which prevent free rotation and lock substituents in fixed positions. Computational studies show that substituents like the tert-butyl ester minimally alter the core’s conformation due to its inherent stiffness.
Table 2: Strain Energy Comparison of Bicyclic Systems
| Compound | Strain Energy (kcal/mol) | Source |
|---|---|---|
| Bicyclo[1.1.1]pentane | 65–68 | |
| Cyclopropane | 27.5 | |
| [1.1.1]Propellane | 98 |
Electronic Effects of Formyl and tert-Butyl Ester Substituents
The formyl (-CHO) and tert-butyl ester (-OCO-tBu) groups exert distinct electronic effects on the bicyclo[1.1.1]pentane core:
- Formyl Group : Acts as an electron-withdrawing group via inductive (-I) and resonance (-M) effects, reducing electron density at C3. This polarization enhances susceptibility to nucleophilic attack at the formyl carbon.
- tert-Butyl Ester : The ester’s carbonyl group withdraws electrons (-I), while the tert-butyl moiety donates electrons weakly via hyperconjugation (+C). This results in a net electron-withdrawing effect at C1, stabilizing the adjacent carbonyl group.
Electronic Impact Summary :
- C1 (tert-butyl ester) : Increased electrophilicity at the carbonyl carbon.
- C3 (formyl) : Enhanced reactivity toward nucleophiles (e.g., Grignard reagents).
Properties
IUPAC Name |
tert-butyl 2-(3-formyl-1-bicyclo[1.1.1]pentanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10(2,3)15-9(14)4-11-5-12(6-11,7-11)8-13/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVYLOPWBFOBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC12CC(C1)(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Method:
- [1.1.1]Propellane Addition Reactions:
The core is typically assembled via radical or nucleophilic addition to [1.1.1]propellane, which can be generated in situ from precursors such as dihalides or via direct synthesis from simpler cycloalkanes under controlled conditions.
Reaction Conditions:
- Radical initiators (e.g., AIBN) or photoredox catalysis are employed to generate radicals that add across the strained bonds.
- Solvent choice is critical; non-polar solvents like toluene or dichloromethane are common.
Functionalization Strategies for Side-Chain Introduction
Once the core is established, the next step involves introducing the acetic acid and formyl groups, along with the tert-butyl ester moiety.
Formation of the Acetic Acid Side Chain
Carboxylation of the Bicyclo[1.1.1]pentane Intermediate:
The acetic acid side chain is typically introduced via oxidative carboxylation of a precursor alkyl group attached to the bicyclic scaffold.-
- Oxidative cleavage of a suitable precursor (e.g., a methyl group) using oxidants like potassium permanganate (KMnO₄) or chromium-based reagents (CrO₃).
- Alternatively, carbonylation reactions under CO atmosphere with palladium catalysis can be employed for more controlled introduction.
Introduction of the Formyl Group
- Formylation of the Bicyclo[1.1.1]pentane Derivative:
- Vilsmeier–Haack reaction is a classical approach, involving the reaction of the scaffold with POCl₃ and DMF, leading to formylation at the desired position.
- Alternative methods include direct oxidation of methyl groups adjacent to the core or selective electrophilic substitution .
Esterification with 1,1-Dimethylethyl (tert-Butyl) Group
- Esterification Process:
- The carboxylic acid intermediate is reacted with tert-butanol in the presence of acid catalysts such as sulfuric acid or using DCC (dicyclohexylcarbodiimide) coupling agents to form the tert-butyl ester.
- This step ensures the ester is stable under subsequent reaction conditions and can be selectively cleaved if necessary.
Synthetic Route Optimization and Practical Considerations
Recent advances focus on modular approaches that allow late-stage functionalization, improving overall efficiency and enabling diverse derivatives.
Use of Radical and Metal-Free Conditions
- Radical-mediated reactions, such as azidoheteroarylation, have been demonstrated to functionalize the scaffold efficiently without metal catalysts, reducing costs and environmental impact.
Sequential Functionalization
- The selective activation of bridgehead (C-3) versus bridge (C-2) positions in bis-boronate derivatives allows for stepwise installation of functional groups, including aldehydes and acids, through chemoselective transformations .
Data Table Summarizing Preparation Methods
Research Findings and Innovations
Recent studies highlight the importance of selective functionalization of the bicyclo[1.1.1]pentane scaffold, emphasizing the use of bis-boronate intermediates for late-stage diversification. Quantum mechanical calculations support the regioselectivity observed in these transformations, favoring functionalization at the C-3 bridgehead position due to thermodynamic and kinetic factors.
Furthermore, the development of mild, metal-free reaction conditions has enabled more sustainable and scalable synthesis routes, broadening the scope for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups like amides or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃) for amide formation, alcohols for transesterification
Major Products
Oxidation: Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1,1-dimethylethyl ester
Reduction: Bicyclo[1.1.1]pentane-1-acetic acid, 3-hydroxymethyl-, 1,1-dimethylethyl ester
Substitution: Various amides, alcohols, and other derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Bicyclo[1.1.1]pentane derivatives have potential applications in drug development due to their unique structural features that may influence biological activity:
- Anticancer Agents : Research has indicated that bicyclic compounds can exhibit cytotoxic properties against various cancer cell lines. Their ability to undergo further functionalization allows for the development of targeted therapies.
- Antimicrobial Properties : Some studies suggest that compounds with similar bicyclic structures show promise as antimicrobial agents, potentially inhibiting bacterial growth through unique mechanisms.
Materials Science
The rigidity of bicyclo[1.1.1]pentane structures makes them suitable for:
- Polymer Synthesis : The compound can be used as a building block in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.
- Nanotechnology : Its unique properties may allow for applications in nanomaterials, where structural integrity at small scales is critical.
Preparation Methods
The synthesis of bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester typically involves:
- Diels-Alder Reaction : This cycloaddition reaction is commonly employed to construct the bicyclic framework from simpler precursors.
- Functional Group Transformations : Subsequent reactions such as oxidation and esterification introduce the desired functional groups.
Industrial Production Methods
For large-scale production, continuous flow reactors are often utilized to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of formyl group to carboxylic acid | Potassium permanganate (KMnO₄) |
| Reduction | Reduction of formyl group to alcohol | Sodium borohydride (NaBH₄) |
| Substitution | Nucleophilic substitution leading to amides or alcohols | Ammonia (NH₃), Alcohols |
The biological activity of bicyclo[1.1.1]pentane derivatives is an area of growing interest:
- Pharmacological Studies : Preliminary studies suggest potential anti-inflammatory and analgesic properties, warranting further investigation into their mechanisms of action.
- Toxicology Assessments : As with any new compound, comprehensive toxicological studies are necessary to evaluate safety profiles before clinical applications.
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester depends on its application. In drug design, it can act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The rigid bicyclo[1.1.1]pentane core can enhance binding affinity and selectivity by providing a stable and well-defined interaction surface.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of the target compound with analogs:
Physicochemical Properties
| Property | Target Compound | Hydroxymethyl Analog | Carboxy Analog | Methyl Ester Analog |
|---|---|---|---|---|
| Molecular Weight | 210.27 | 212.29 | 226.27 | 154.16 |
| Polarity | Moderate | High | High | Low |
| Solubility | Low in water | Moderate in polar solvents | High in basic aqueous solutions | Low in water |
| Reactivity | Aldehyde reactivity | Alcohol reactivity | Acid reactivity | Aldehyde reactivity |
| Stability | High (tert-butyl) | Moderate | Moderate | Low (methyl ester) |
- The hydroxymethyl analog (CAS 1113001-78-7) exhibits reduced electrophilicity compared to the formyl group, making it less reactive in nucleophilic additions but more suitable for hydroxyl-directed modifications .
- The carboxy analog (CAS 1113001-76-5) is ideal for conjugation reactions (e.g., amide bond formation) due to its carboxylic acid moiety, though it requires activation for efficient coupling .
- The methyl ester analog (CAS 180464-92-0) offers lower steric hindrance, facilitating reactions in constrained environments but at the cost of reduced hydrolytic stability .
Biological Activity
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester (CAS Number: 1113001-80-1) is a specialized organic compound characterized by its unique bicyclic structure. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activity and unique physicochemical properties.
Structural Characteristics
- Molecular Formula : C12H18O3
- Molecular Weight : 210.27 g/mol
- CAS Number : 1113001-80-1
The bicyclo[1.1.1]pentane core provides a rigid and strained structure, which enhances the compound's reactivity and potential utility in drug design and synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The rigid bicyclic structure can enhance binding affinity and selectivity for specific enzymes or receptors, making it a promising candidate in drug development.
Research Findings
Recent studies have highlighted the compound's potential as a pharmacophore in drug design:
- IDO1 Inhibition : A study reported the discovery of bicyclo[1.1.1]pentane-derived inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), which play a crucial role in immune regulation and cancer therapy. These inhibitors demonstrated excellent potency (IC50 values in the nanomolar range) and improved pharmacokinetic profiles compared to traditional compounds .
- Anti-inflammatory Properties : Another investigation into bicyclo[1.1.1]pentanes showed that certain derivatives significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes, indicating their potential as anti-inflammatory agents .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Bicyclo[1.1.1]pentane-1-acetic acid, 3-hydroxymethyl-, 1,1-dimethylethyl ester | Moderate anti-inflammatory effects | Limited metabolic stability |
| Bicyclo[1.1.1]pentane-2-carboxylic acid | Weak enzyme inhibition | Less effective than formyl derivative |
| Bicyclo[2.2.2]octane derivatives | Variable activity | Structure-dependent efficacy |
The presence of the formyl group in bicyclo[1.1.1]pentane-1-acetic acid enhances its reactivity compared to its analogs, allowing for further functionalization and the creation of more complex biologically active molecules.
Case Study 1: Development of IDO1 Inhibitors
A significant study focused on the development of IDO1 inhibitors utilizing the bicyclo[1.1.1]pentane motif as a bioisostere for phenyl rings to improve metabolic stability while maintaining potency . The lead compound exhibited:
- IC50 : 3.0 nM in HeLa cells
- Oral Bioavailability : High with a predicted human dose <10 mg
- Metabolic Stability : Improved resistance to hydrolysis compared to traditional amide-containing compounds.
Case Study 2: Anti-inflammatory Activity
In another study examining the anti-inflammatory properties of bicyclo[1.1.1]pentanes, researchers synthesized several analogues that showed significant inhibition of pro-inflammatory cytokines such as TNFα and MCP-1 . The most potent analogue demonstrated an IC50 in the picomolar range, highlighting its therapeutic potential.
Q & A
Q. What are the common synthetic routes for preparing bicyclo[1.1.1]pentane derivatives with ester and formyl functional groups?
- Methodological Answer : The photochemical synthesis of bicyclo[1.1.1]pentane scaffolds is a foundational approach. For example, irradiation of [1.1.1]propellane with 2,3-butanedione under UV light at −10 ± 5°C yields 1,3-diacetyl derivatives, which can be hydrolyzed to carboxylic acids . Esterification of these acids with tert-butyl alcohol (via acid-catalyzed conditions) or transesterification of methyl esters (e.g., dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate) with tert-butanol can introduce the 1,1-dimethylethyl ester group . Formylation at the 3-position may involve Vilsmeier-Haack or Duff reactions on pre-functionalized intermediates.
Q. How can researchers confirm the structural integrity of bicyclo[1.1.1]pentane-1-acetic acid derivatives?
- Methodological Answer : Structural validation requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For bicyclo[1.1.1]pentane derivatives, characteristic NMR signals include upfield-shifted bridgehead protons (δ 1.5–2.5 ppm) and distinct coupling patterns due to the strained geometry . Crystallographic data, as demonstrated in bioisostere studies, can resolve ambiguities in regiochemistry . Purity should be confirmed via HPLC, though commercial suppliers like Sigma-Aldrich often omit analytical data, necessitating in-house validation .
Q. What safety precautions are critical when handling bicyclo[1.1.1]pentane derivatives?
- Methodological Answer : Key precautions include:
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
- Handling : Use PPE (gloves, safety goggles) and fume hoods to avoid inhalation/contact. Bicyclo[1.1.1]pentanes may release toxic gases (e.g., CO, NOx) under decomposition .
- Waste disposal : Collect residues in sealed containers for incineration, avoiding drainage systems .
Advanced Research Questions
Q. How can researchers optimize photochemical synthesis yields for bicyclo[1.1.1]pentane derivatives?
- Methodological Answer : Variables impacting yield include:
- Light source : Medium-pressure UV lamps (450 W) are standard, but wavelength-specific LEDs may reduce side reactions .
- Temperature control : Maintaining −10 ± 5°C minimizes thermal decomposition of intermediates .
- Solvent selection : Pentane/ether mixtures improve crystallinity during workup . Post-reaction quenching with cold solvents (e.g., pentane:diethyl ether, 2:1) enhances product recovery .
Q. What strategies resolve contradictions in biological activity data for bicyclo[1.1.1]pentane bioisosteres?
- Methodological Answer : Discrepancies often arise from differences in:
- Conformational rigidity : Use computational modeling (DFT, MD) to compare strain energy and spatial orientation vs. parent scaffolds (e.g., tert-butyl, phenyl) .
- Metabolic stability : Assess in vitro microsomal stability; bicyclo[1.1.1]pentanes may exhibit superior resistance to oxidative metabolism compared to alkanes .
- Crystallographic alignment : Overlay X-ray structures of target proteins bound to both the bioisostere and original ligand to validate binding mode retention .
Q. How can researchers mitigate instability of 3-formyl derivatives during storage?
- Methodological Answer :
- Stabilization techniques : Lyophilize under vacuum or store as a tert-butyl ester prodrug to protect the formyl group from hydrolysis .
- Additives : Include radical scavengers (e.g., BHT) in solution formulations to prevent oxidation .
- Environmental control : Use amber vials under N₂ and avoid prolonged exposure to light/moisture .
Q. What advanced functionalization methods enable diversification of bicyclo[1.1.1]pentane scaffolds?
- Methodological Answer :
- Radical addition : Utilize [1.1.1]propellane with Grignard reagents or amides to introduce alkyl/amine groups at the bridgehead .
- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions on halogenated derivatives (e.g., 3-bromo analogs) .
- Fluorination : Radical fluorination with Selectfluor® to generate 3-fluoro derivatives, enhancing metabolic stability .
Data Contradiction Analysis
Q. How should researchers address inconsistent reaction yields in scaled-up syntheses?
- Methodological Answer :
- Scale-sensitive parameters : Photochemical reactions often suffer from uneven light penetration at larger scales. Use flow reactors with optimized pathlengths to ensure uniform irradiation .
- Impurity profiling : Characterize byproducts via LC-MS; residual [1.1.1]propellane or dimeric species may indicate incomplete reaction .
- Reproducibility : Strictly control solvent purity (e.g., anhydrous pentane) and reagent quality (freshly distilled diacetyl) .
Tables for Key Data
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
